molecular formula C15H22O4 B1248885 connatusin A

connatusin A

Katalognummer: B1248885
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: BDEAXAAAVNORJQ-PZYGVSLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Connatusin A is a hirsutane-type sesquiterpene first isolated from the fungus Lentinus connatus BCC8996 . Its molecular formula, C₁₅H₂₂O₄, was established via HRESIMS, and its structure features a fused 5-5-5 tricyclic skeleton with an exocyclic methylene group and a ketone functionality at C-3 . The absolute configuration (1R,2R,3R,7S,9R) was determined through Mosher ester analysis and NOESY correlations, confirming its stereochemical alignment with other hirsutane derivatives .

Eigenschaften

Molekularformel

C15H22O4

Molekulargewicht

266.33 g/mol

IUPAC-Name

(3aR,3bR,4R,6aR,7aS)-2,4,7a-trihydroxy-3,3a,5,5-tetramethyl-4,6,6a,7-tetrahydro-3bH-cyclopenta[a]pentalen-1-one

InChI

InChI=1S/C15H22O4/c1-7-10(16)12(18)15(19)6-8-5-13(2,3)11(17)9(8)14(7,15)4/h8-9,11,16-17,19H,5-6H2,1-4H3/t8-,9+,11-,14+,15-/m1/s1

InChI-Schlüssel

BDEAXAAAVNORJQ-PZYGVSLXSA-N

Isomerische SMILES

CC1=C(C(=O)[C@]2([C@@]1([C@H]3[C@@H](C2)CC([C@@H]3O)(C)C)C)O)O

Kanonische SMILES

CC1=C(C(=O)C2(C1(C3C(C2)CC(C3O)(C)C)C)O)O

Synonyme

connatusin A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Connatusin A belongs to the hirsutane class of sesquiterpenes, which share a characteristic tricyclic framework. Below is a detailed comparison with structurally and functionally related compounds:

Connatusin B

  • Molecular Formula : C₁₅H₂₂O₄ (identical to connatusin A) .
  • Structural Differences :
    • Lacks the methyl group (H₃-15) present in connatusin A.
    • Features an oxygenated methylene group (H₂-15) and an olefinic methine (H-6), distinguishing its substitution pattern .
  • Synthesis : Synthesized via a chemoenzymatic route starting from toluene, utilizing enzymatic dihydroxylation and Diels-Alder cycloaddition .

Lentinulactam

  • Molecular Formula: C₁₅H₂₁NO₃ .
  • Structural Differences :
    • Contains an unprecedented bridged lactam ring, replacing the ketone and methylene groups in connatusin A.
    • Exhibits an opposite absolute configuration (1S,2S,3S,7R,9S) compared to connatusin A .
  • Biological Significance : The lactam modification may influence bioactivity, though this remains unverified.

Capnellene Derivatives (e.g., Δ⁹⁽¹²⁾-Capnellene)

  • Molecular Formula : C₁₅H₂₄ .
  • Structural Differences :
    • Features a linear triquinane skeleton with an exocyclic olefin, contrasting with the fused 5-5-5 rings of connatusin A .
  • Synthesis : Early syntheses relied on Grignard methylation and dehydration, differing from the oxidative dearomatization and Diels-Alder cascades used for hirsutanes .

Hypnophilin and Phellodonic Acid

  • Shared Features : Both are hirsutane-type sesquiterpenes with 5-5-5 fused rings .
  • Key Differences: Hypnophilin: Contains additional oxygenated functionalities (e.g., epoxy groups) absent in connatusin A .

Comparative Data Table

Compound Molecular Formula Key Structural Features Synthesis Highlights Biological Notes
Connatusin A C₁₅H₂₂O₄ 5-5-5 fused rings, C-3 ketone, exocyclic CH₂ Oxidative dearomatization/Diels-Alder Underexplored
Connatusin B C₁₅H₂₂O₄ Oxygenated H₂-15, olefinic H-6 Chemoenzymatic from toluene Similar to connatusin A
Lentinulactam C₁₅H₂₁NO₃ Bridged lactam, opposite configuration Biogenetic modification Novel lactam scaffold
Δ⁹⁽¹²⁾-Capnellene C₁₅H₂₄ Linear triquinane, exocyclic olefin Grignard methylation/dehydration Defense role in marine organisms
Hypnophilin C₁₅H₂₂O₃ Epoxy group, additional oxygenation IMDA cycloaddition Antimicrobial potential

Research Findings and Implications

Synthetic Strategies :

  • Connatusin A and B are synthesized via oxidative dearomatization and Diels-Alder cascades , whereas capnellene derivatives rely on traditional alkylation methods .
  • The chemoenzymatic synthesis of connatusin B highlights the utility of biocatalysis in accessing enantiopure intermediates .

The lactam ring in lentinulactam introduces hydrogen-bonding capabilities absent in connatusin A, possibly altering bioavailability .

Contradictions and Uncertainties: Lentinulactam’s opposite configuration challenges assumptions about hirsutane stereochemical uniformity, suggesting divergent biogenetic pathways . Limited bioactivity data for connatusin A necessitate further studies to correlate structural features with function.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating connatusin A from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning. Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate or chloroform:methanol) is used for purification. TLC and HPLC-DAD are employed to monitor fractions .

Q. How is the purity of connatusin A validated post-synthesis or extraction?

  • Answer : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) with ≥95% peak homogeneity. Complementary techniques include NMR (absence of extraneous peaks) and high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .

Q. What spectroscopic techniques are critical for elucidating the structure of connatusin A?

  • Answer :

  • 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign stereochemistry and functional groups.
  • IR spectroscopy to identify carbonyl or hydroxyl groups.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How can researchers ensure reproducibility in connatusin A bioactivity assays?

  • Answer : Standardize protocols for cell lines (e.g., HepG2 for cytotoxicity), solvent controls (DMSO concentration ≤0.1%), and triplicate experiments. Include positive controls (e.g., doxorubicin) and validate via IC₅₀ calculations with dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for connatusin A?

  • Answer :

  • Pharmacokinetic studies : Assess bioavailability, metabolism (e.g., liver microsomes), and plasma stability.
  • Dosage optimization : Test higher in vivo doses compensating for rapid clearance.
  • Meta-analysis : Compare data across studies to identify confounding variables (e.g., cell type, exposure time) .

Q. How can computational modeling predict connatusin A’s molecular targets and mechanism of action?

  • Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases).
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data.
  • Network pharmacology : Map protein-protein interaction networks to identify synergistic pathways .

Q. What experimental designs mitigate challenges in synthesizing connatusin A derivatives?

  • Answer :

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during multi-step synthesis.
  • Parallel synthesis : Generate analogs with varied substituents for SAR studies .

Q. How should researchers address discrepancies in reported cytotoxic IC₅₀ values for connatusin A?

  • Answer :

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours).
  • Data normalization : Report IC₅₀ relative to a reference compound.
  • Inter-lab validation : Collaborate to replicate results under controlled conditions .

Methodological Reference Table

Technique Purpose Key Parameters References
HPLC-DAD Purity analysisC18 column, 0.1% formic acid in mobile phase
HRMS Molecular formula confirmationESI⁺/ESI⁻ mode, resolution >30,000
2D NMR (HSQC) Carbon-proton correlation mapping500 MHz, CDCl₃ or DMSO-d⁶ solvent
X-ray crystallography Absolute configuration determinationCrystal size ≥0.2 mm, Cu-Kα radiation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
connatusin A
Reactant of Route 2
connatusin A

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